Guanosine dihydrate

CAS No.: 6010-14-6

Cat. No.: VC17027840

Molecular Formula: C10H17N5O7

Molecular Weight: 319.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6010-14-6 |

|---|---|

| Molecular Formula | C10H17N5O7 |

| Molecular Weight | 319.27 g/mol |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |

| Standard InChI | InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |

| Standard InChI Key | HNZAKYGFPANILR-LGVAUZIVSA-N |

| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |

Introduction

Chemical Identity and Structural Characteristics of Guanosine Dihydrate

Molecular Composition

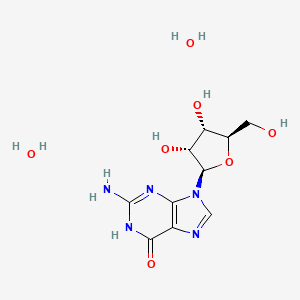

Guanosine dihydrate (C₁₀H₁₃N₅O₅·2H₂O) consists of a guanine base linked to a ribose sugar via a β-N9-glycosidic bond, with two water molecules integrated into its crystal lattice . The guanine moiety participates in hydrogen bonding and π-π stacking interactions, while the ribose group adopts a C3'-endo puckering conformation in the hydrated state .

Crystallographic Features

X-ray diffraction analyses reveal that guanosine dihydrate crystallizes in an orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 16.248 Å, b = 11.603 Å, and c = 13.643 Å . The crystal structure comprises alternating layers of guanine ribbons and water channels (Figure 1). Intralayer water molecules mediate hydrogen bonds between adjacent ribose groups, while interlayer water stabilizes the three-dimensional architecture .

Table 1: Crystallographic Data for Guanosine Dihydrate

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 16.248 Å |

| b = 11.603 Å | |

| c = 13.643 Å | |

| Z-value | 8 |

| Density (calculated) | 1.642 g/cm³ |

Hydration-Dependent Phase Transitions

Reversible Dehydration/Hydration Cycle

Guanosine dihydrate undergoes reversible transitions to anhydrous forms under controlled humidity. At relative humidity (RH) <10%, it loses water to form anhydrous guanosine (A-state), while rehydration at RH >20% restores the dihydrate structure (H-state) . This process involves an intermediate meta-stable phase (M-state) with 1.2–1.3 water molecules per guanosine, exhibiting distinct powder X-ray diffraction patterns .

Table 2: Phase Transition Characteristics

| Parameter | Dihydrate (H-state) | Anhydrous (A-state) |

|---|---|---|

| Water content | 2 H₂O/molecule | 0 H₂O/molecule |

| Stability range | >20% RH | <10% RH |

| Lattice change | Continuous | Discontinuous |

| Reversibility | Full | Partial |

Mechanistic Insights from In Situ Studies

Variable-temperature powder X-ray diffraction (VT-PXRD) and solid-state ¹³C NMR demonstrate that the base-stacking arrangement remains intact during dehydration, preserving the guanine ribbon framework . Polarizing microscopy reveals no macroscopic morphological changes, suggesting the transitions occur via subtle lattice adjustments rather than recrystallization .

Comparative Analysis with Related Hydrates

Guanosine vs. Inosine Dihydrate

Unlike guanosine dihydrate, inosine dihydrate undergoes irreversible dehydration to a stable anhydrous form, attributed to structural collapse of its water channels . This contrast highlights the critical role of the exocyclic amine group in guanosine for maintaining hydration reversibility.

Guanosine vs. Guanine Monohydrate

Guanine monohydrate retains partial reversibility in hydration but lacks the complex water channel architecture of guanosine dihydrate . The ribose moiety in guanosine facilitates stronger water coordination, enabling more robust phase transitions.

Synthetic Modifications and Functionalization

Trifluoromethylation Strategies

Recent advances enable site-selective trifluoromethylation of guanosine derivatives. Using (CF₃SO₂)₂Zn and t-BuOOH in DMSO/AcOH, 8-trifluoroguanosine is synthesized in 35–40% yield (Table 3) . These modifications enhance nucleotide stability for enzymatic studies and ¹⁹F NMR applications .

Table 3: Optimization of Trifluoromethylation Conditions

| Entry | Substrate | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Guanosine | DMSO/10% AcOH | 25 |

| 2 | 2',3',5'-Tri-O-acetyl | DMSO/10% AcOH | 95 |

| 3 | GDP | DMSO/10% AcOH | 35 |

Crystal Engineering Approaches

Co-crystallization with picrate salts produces guanosine quadruplex structures containing mixed K⁺/Cs⁺ ion channels . These assemblies demonstrate the potential for designing metal-ion coordinated nanomaterials based on guanosine hydrates.

Biochemical Applications and Therapeutic Relevance

RNA Splicing and Ribozyme Activity

The dihydrate form’s stability under physiological conditions supports its role in RNA splicing mechanisms, where guanosine acts as a nucleophile in self-splicing intron reactions . Hydration state influences ribozyme kinetics through solvent accessibility modulation.

Antiviral Prodrug Development

Structural analogs like acyclovir and abacavir mimic guanosine’s hydrogen bonding pattern, exploiting viral kinase selectivity . The dihydrate form’s solubility profile (23.4 mg/mL in water at 25°C) informs drug formulation strategies for improved bioavailability .

Emerging Research Directions

Humidity-Responsive Materials

The reversible hydration behavior positions guanosine dihydrate as a candidate for moisture-sensitive sensors and actuators. Research focuses on embedding these crystals into polymer matrices for environmental monitoring applications .

Quantum Crystallography Studies

Advanced charge density analysis using multipole models aims to quantify the water-nucleoside interaction energies, providing insights for predictive crystal engineering . Preliminary data suggest water molecules contribute 12–15 kcal/mol stabilization energy per hydrogen bond.

Enzymatic Stability Enhancements

Incorporation of 8-CF₃ groups into guanosine triphosphate analogs increases resistance to hydrolysis by nucleotide pyrophosphatases, enabling prolonged signaling in cGMP-dependent pathways . Clinical trials are exploring these modified nucleotides for cardiovascular therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume